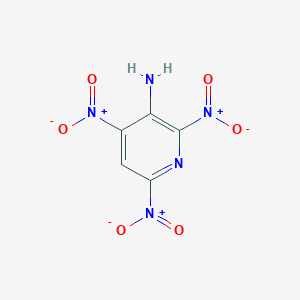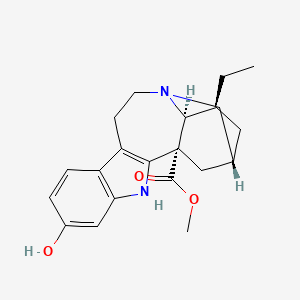
Ibogamine-18-carboxylic acid, 13-hydroxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ibogamine-18-carboxylic acid, 13-hydroxy-, methyl ester is a naturally occurring alkaloid found in the root bark of various plants, including Voacanga africana and Tabernanthe iboga . This compound is part of the iboga alkaloid family, known for its psychoactive properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ibogamine-18-carboxylic acid, 13-hydroxy-, methyl ester typically involves the extraction of the parent alkaloid from natural sources followed by chemical modification. The extraction process often includes the use of organic solvents such as ethanol or methanol . The extracted alkaloid is then subjected to esterification reactions to form the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
Ibogamine-18-carboxylic acid, 13-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various ester derivatives.
Scientific Research Applications
Ibogamine-18-carboxylic acid, 13-hydroxy-, methyl ester has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other iboga alkaloids.
Biology: Studied for its effects on neurotransmitter systems and potential anti-addictive properties.
Medicine: Investigated for its potential therapeutic effects in treating addiction and neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and chemical compounds.
Mechanism of Action
The mechanism of action of Ibogamine-18-carboxylic acid, 13-hydroxy-, methyl ester involves its interaction with various molecular targets, including:
Comparison with Similar Compounds
Similar Compounds
Voacangine: Another iboga alkaloid with similar psychoactive properties.
Ibogaine: Known for its anti-addictive properties and used in addiction treatment.
Coronaridine: Shares structural similarities and exhibits similar biological activities.
Uniqueness
Ibogamine-18-carboxylic acid, 13-hydroxy-, methyl ester is unique due to its specific ester functional group, which influences its chemical reactivity and biological activity. This compound’s distinct molecular structure allows for targeted interactions with various biological pathways, making it a valuable subject of scientific research .
Properties
CAS No. |
76202-23-8 |
|---|---|
Molecular Formula |
C21H26N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl (1S,15R,17S,18S)-17-ethyl-6-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-13-8-12-10-21(20(25)26-2)18-16(6-7-23(11-12)19(13)21)15-5-4-14(24)9-17(15)22-18/h4-5,9,12-13,19,22,24H,3,6-8,10-11H2,1-2H3/t12-,13+,19+,21-/m1/s1 |
InChI Key |
GFEUNVMURRUASI-YDBSYXHISA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=CC(=C5)O)C(=O)OC |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


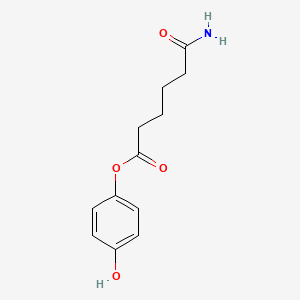
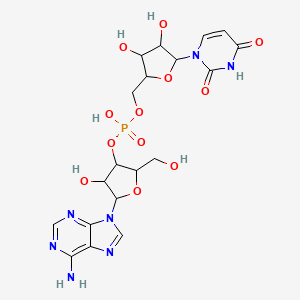
![Ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14175445.png)
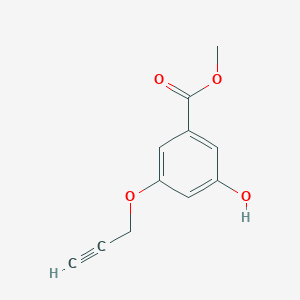
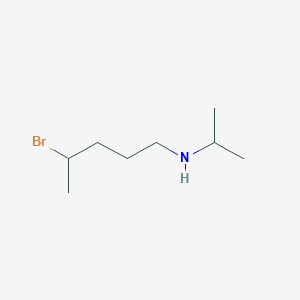
![11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine](/img/structure/B14175469.png)
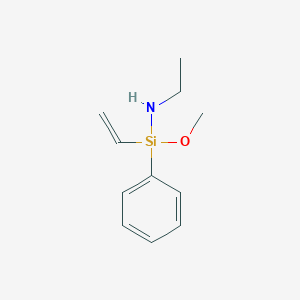
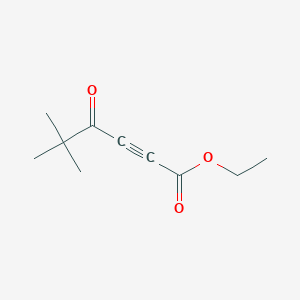
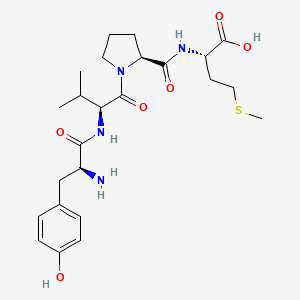
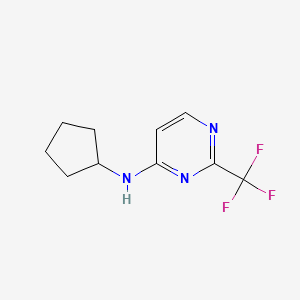
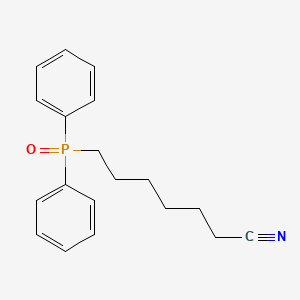
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
